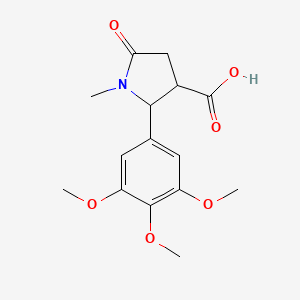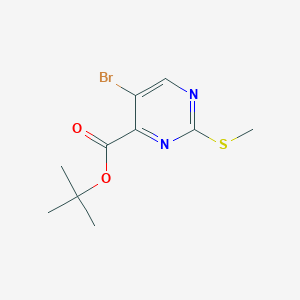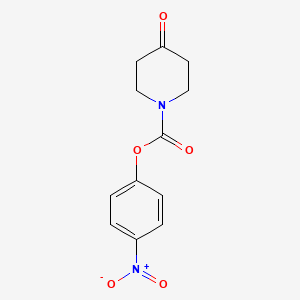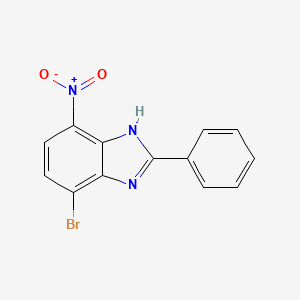![molecular formula C33H29N3O4 B8052060 N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide CAS No. 132336-34-6](/img/structure/B8052060.png)
N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide
Overview
Description
N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide is a synthetic organic compound with intriguing properties due to its complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide involves several steps:
Formation of 2-hydroxy-3-(triphenylmethoxy)propyl precursor: This intermediate is typically synthesized through the reaction of an appropriate 2-hydroxy-3-chloropropyl compound with triphenylmethanol under basic conditions.
Formation of the pyrimidinyl core: This part of the molecule is synthesized via cyclization reactions involving various amine and carbonyl-containing reagents.
Coupling of the pyrimidinyl core with the benzamide group: This final step involves coupling reactions facilitated by catalytic or stoichiometric reagents that promote the formation of the final amide bond.
Industrial Production Methods: Industrial production may utilize optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. This often involves automated reactors, high-throughput purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: The compound N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide can undergo several types of chemical reactions:
Oxidation: Potential conversion of hydroxy groups to corresponding carbonyl functionalities.
Reduction: Reduction of the oxo group to a hydroxy group.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzamide moiety or pyrimidinyl core.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Conditions involving bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA) depending on the substituent being introduced.
Oxidation products: Carbonyl-containing derivatives.
Reduction products: Hydroxy-containing derivatives.
Substitution products: Compounds with modified functional groups on the benzamide or pyrimidinyl moieties.
Scientific Research Applications
Chemistry: In chemistry, N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Biologically, it is studied for its potential interactions with enzymes and receptors, making it a candidate for drug development and molecular biology research.
Medicine: In medicine, this compound is explored for its potential therapeutic effects, particularly in fields like oncology, where similar structures have shown promise in inhibiting certain cancer cell lines.
Industry: Industrially, it may be used in the development of novel materials or as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves its interaction with specific molecular targets such as enzymes or receptors. The pathways involved can vary, but they generally include:
Enzyme inhibition: Blocking the activity of enzymes critical for disease progression.
Receptor modulation: Altering receptor function to achieve therapeutic effects.
Comparison with Similar Compounds
Similar Compounds: Compounds with structural similarities include:
N-[1,2-Dihydro-1-[(2S)-2-hydroxypropyl]-2-oxo-4-pyrimidinyl]benzamide: Lacks the triphenylmethoxy group.
N-[1,2-Dihydro-1-[(2R)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide: Has a different stereochemistry at the hydroxypropyl group.
Properties
IUPAC Name |
N-[1-[(2S)-2-hydroxy-3-trityloxypropyl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O4/c37-29(23-36-22-21-30(35-32(36)39)34-31(38)25-13-5-1-6-14-25)24-40-33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,29,37H,23-24H2,(H,34,35,38,39)/t29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVAJQFYCDDYKZ-LJAQVGFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)CC(COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C[C@@H](COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121530 | |
| Record name | N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132336-34-6 | |
| Record name | N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132336-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[1,2-Dihydro-1-[(2S)-2-hydroxy-3-(triphenylmethoxy)propyl]-2-oxo-4-pyrimidinyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-[(3-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B8051982.png)

![(2R)-2-[[(1R,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]-2-phenylacetic acid](/img/structure/B8052003.png)
![Tert-butyl spiro[1,3,4,5-tetrahydro-1,4-benzodiazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B8052009.png)
![tert-butyl N-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]carbamate](/img/structure/B8052031.png)


![[4-[(2,5-Dichlorophenyl)methyl]-2,3-dihydropyrido[3,2-b][1,4]oxazin-3-yl]methyl methanesulfonate](/img/structure/B8052051.png)
![ethyl (1R,3R,4S)-3-(dimethylcarbamoyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B8052073.png)
![2-[(4-Methoxyphenyl)methyl]-3-phenyl-2-azaspiro[3.5]nonane](/img/structure/B8052081.png)

![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052089.png)
![2-[3-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B8052094.png)
